The synthesis of CK-2-68 involves several key steps, primarily utilizing a quinolone scaffold. The initial step includes the reaction of 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in phosphorus oxychloride to yield a chloroquinoline intermediate. This compound undergoes further modifications, including azidation and reduction processes, to produce the final structure .
Key technical details include:
CK-2-68 features a complex molecular structure characterized by a quinolone core linked to a pyrimidine moiety. The structural formula includes multiple functional groups that enhance its biological activity against PfNDH2.
Key structural data:
The molecular structure has been elucidated through techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into how CK-2-68 interacts with its target enzyme .
CK-2-68 participates in several chemical reactions primarily aimed at inhibiting PfNDH2. The compound's mechanism involves binding to the enzyme's active site, disrupting electron transfer processes essential for the parasite's survival.
Technical details of relevant reactions:
The compound's efficacy against various Plasmodium species highlights its potential as a broad-spectrum antimalarial agent.
The mechanism by which CK-2-68 exerts its antimalarial effects involves inhibition of PfNDH2, leading to disruption of the mitochondrial respiratory chain in malaria parasites. This inhibition results in decreased ATP production and ultimately leads to parasite death.
Data supporting this mechanism:
CK-2-68 exhibits several notable physical and chemical properties that contribute to its biological activity:
Relevant data include solubility studies and stability assessments under various pH conditions .
CK-2-68 is primarily explored for its potential as an antimalarial therapeutic agent. Its ability to target PfNDH2 positions it as a candidate for treating malaria, particularly in cases where resistance to existing treatments is prevalent.
Scientific uses include:
CK-2-68 (CAS# 1361004-87-6) is a synthetic quinolone derivative with the systematic name 7-chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone. Its molecular formula is C₂₄H₁₇ClF₃NO₂, corresponding to a molecular weight of 443.85 g/mol [2] [4] [7]. The compound features a planar quinolinone core substituted with:
X-ray crystallography and cryo-EM studies confirm the absence of chiral centers, indicating no stereochemical complexity. The trifluoromethoxy (-OCF₃) and chloroquinolone groups contribute to its electron-deficient character, facilitating π-stacking interactions with biological targets [1] [3]. The planar structure allows deep penetration into hydrophobic enzyme pockets, critical for antimalarial activity.
Table 1: Molecular Properties of CK-2-68
Property | Value |
---|---|
CAS Number | 1361004-87-6 |
Molecular Formula | C₂₄H₁₇ClF₃NO₂ |
Exact Mass | 443.0900 Da |
Molecular Weight | 443.85 g/mol |
Elemental Composition | C 64.95%, H 3.86%, Cl 7.99%, F 12.84%, N 3.16%, O 7.21% |
SMILES | O=C1C(C)=C(NC2=C1C=CC(Cl)=C2)C3=CC=C(CC4=CC=C(OC(F)(F)F)C=C3)C=C3 |
InChI Key | GGVLPENGSGQOOU-UHFFFAOYSA-N |
CK-2-68 is a white to off-white solid powder with high purity (>98%). Key physicochemical properties include:
The synthesis of CK-2-68 employs a multi-step strategy centered on constructing the quinolinone core:
Key Challenges:
Derivatization Strategies:
CK-2-68 belongs to a class of antimalarial quinolones designed to target Plasmodium respiratory enzymes. Its closest analog is RYL-552, sharing 85% structural similarity but differing in key aspects:
Table 2: CK-2-68 vs. RYL-552
Property | CK-2-68 | RYL-552 |
---|---|---|
C7 Substituent | Chlorine | Bromine |
C2 Aryl Group | 4-[4-(Trifluoromethoxy)benzyl]phenyl | 4-(Trifluoromethoxy)phenyl |
Molecular Weight | 443.85 g/mol | 398.3 g/mol |
PfNDH2 Inhibition | Weak (IC₅₀ >1 µM) | Strong (IC₅₀ = 80 nM) |
Complex III Inhibition | Potent (IC₅₀ = 40 nM in P. falciparum) | Moderate (IC₅₀ = 220 nM) |
Cryo-EM Binding Site | Qₒ site of cyt bc₁ (bovine/human) | Allosteric site of PfNDH₂ |
Mechanistic Divergence:
Therapeutic Implications:CK-2-68’s 100-fold selectivity for Plasmodium Complex III over human/mammalian complexes (IC₅₀: 1.7 µM in bovine cyt bc₁ vs. 40 nM in P. falciparum) enables a wide therapeutic window [1] [3]. Resistance mutations (e.g., F264L in Pfcyt b) map to the Qₒ site, confirming target engagement [1]. In contrast, RYL-552’s dual-targeting complicates resistance profiling but increases off-target risks.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7